Butoxyphenyl versus Fluorophenyl: Impact on Lipophilicity and Predicted Permeability
The butoxyphenyl substituent in the target compound increases calculated logP (cLogP) by approximately 0.7–1.0 log units compared to the 4-fluorophenyl analog (CAS not assigned), shifting from a median CNS-drug-like lipophilicity range to a more peripheral-tissue-favorable profile [1]. This difference predicts higher passive membrane permeability (Papp >10 × 10⁻⁶ cm/s) and potentially greater volume of distribution, which is desirable for non-CNS indications.
| Evidence Dimension | cLogP |
|---|---|
| Target Compound Data | 4.2 (SwissADME prediction) |
| Comparator Or Baseline | 4-Fluorophenyl analog: cLogP 3.5 (SwissADME prediction) |
| Quantified Difference | +0.7 log units |
| Conditions | In silico prediction using the XLogP3 algorithm |
Why This Matters
The higher lipophilicity may improve tissue penetration for oncology or metabolic disease models, differentiating the compound for projects where cellular uptake is limiting.
- [1] SwissADME. Physicochemical property predictions for (4-butoxyphenyl)(4-(6-(pyridin-3-ylamino)pyridazin-3-yl)piperazin-1-yl)methanone and 4-fluorophenyl analog. http://www.swissadme.ch/. View Source
